molecular formula C20H14BrN3OS B3516240 N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

Cat. No.: B3516240
M. Wt: 424.3 g/mol
InChI Key: JHYJYFNARQAPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group, a phenyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and tolerance to a wide range of functional groups . The process generally involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction: The thiophene ring can be oxidized to sulfone or reduced to thiol.

    Coupling reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups at the bromine position.

Scientific Research Applications

N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide is unique due to its combination of a pyrazole ring with bromophenyl, phenyl, and thiophenyl substituents. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c21-16-9-4-5-10-17(16)22-20(25)15-13-24(14-7-2-1-3-8-14)23-19(15)18-11-6-12-26-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJYFNARQAPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.